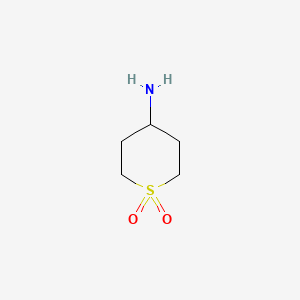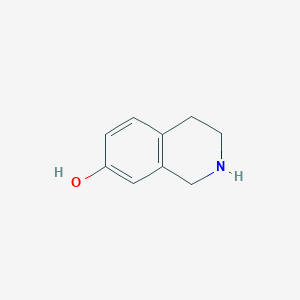
2-Isopropyl-6-methylphenyl isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-6-methylphenyl isothiocyanate is an organic compound with the molecular formula C11H13NS. It is a member of the isothiocyanate family, which is known for its diverse applications in organic synthesis and biological research. This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a phenyl ring substituted with isopropyl and methyl groups.
Mechanism of Action
Target of Action
Isothiocyanates are known to interact with a variety of biological targets. They are considered to be the most biologically active degradation products of glucosinolates, secondary metabolites of some plants, mainly from the Brassicaceae family .
Mode of Action
Isothiocyanates are widely applied as chemoselective electrophiles in bioconjugate chemistry due to their tolerance toward aqueous reaction conditions . They can react with nucleophiles, such as amines, to form thioureas .
Biochemical Pathways
Isothiocyanates in general are known to modulate the activity of various enzymes and transcription factors, which can lead to changes in gene expression and cellular function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “2-Isopropyl-6-methylphenyl isothiocyanate” are not known. Isothiocyanates, in general, are absorbed in the gastrointestinal tract and distributed throughout the body. They are metabolized in the liver and excreted in the urine .
Result of Action
Isothiocyanates, in general, can have various effects, including anti-inflammatory, antioxidant, and anticancer activities .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can affect the stability and reactivity of isothiocyanates .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Isopropyl-6-methylphenyl isothiocyanate can be synthesized through several methods:
From Amines and Thiophosgene: This traditional method involves the reaction of the corresponding amine with thiophosgene.
From Amines and Carbon Disulfide: Another method involves the reaction of the corresponding amine with carbon disulfide in the presence of di-tert-butyl dicarbonate and a catalyst such as DMAP or DABCO.
From Phenyl Chlorothionoformate and Amines: This method involves the reaction of phenyl chlorothionoformate with primary amines.
Industrial Production Methods
Industrial production of this compound typically involves the reaction of amines with phenyl isothiocyanate under mild conditions and in the presence of a solvent like dimethylbenzene. This method is advantageous due to its low toxicity, cost-effectiveness, and high yield .
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-6-methylphenyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines to form thioureas.
Addition Reactions: It can participate in addition reactions with alcohols to form carbamates.
Common Reagents and Conditions
Amines: React with this compound to form thioureas.
Alcohols: React with this compound to form carbamates, often catalyzed by tertiary amines or metal salts.
Major Products
Thioureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Scientific Research Applications
2-Isopropyl-6-methylphenyl isothiocyanate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent for the preparation of various derivatives.
Biology: Employed in bioconjugation techniques due to its ability to form stable bonds with biomolecules.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Phenyl isothiocyanate: Lacks the isopropyl and methyl substituents, making it less sterically hindered and more reactive.
2,6-Dimethylphenyl isothiocyanate: Similar structure but lacks the isopropyl group, affecting its reactivity and steric properties.
Uniqueness
2-Isopropyl-6-methylphenyl isothiocyanate is unique due to its specific substitution pattern, which influences its reactivity and steric properties. The presence of both isopropyl and methyl groups on the phenyl ring makes it distinct from other isothiocyanates .
Properties
IUPAC Name |
2-isothiocyanato-1-methyl-3-propan-2-ylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NS/c1-8(2)10-6-4-5-9(3)11(10)12-7-13/h4-6,8H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFPHTAQERHCES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)N=C=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343251 |
Source


|
| Record name | 2-Isopropyl-6-methylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306935-86-4 |
Source


|
| Record name | 2-Isopropyl-6-methylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl 2-amino-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B1297386.png)



![1,4,5,6-Tetrahydro-1,2-diaza-benzo[e]azulene](/img/structure/B1297400.png)


